3,5-Difluoromandelic acid
Overview
Description
3,5-Difluoromandelic acid: is an organic compound with the molecular formula C8H6F2O3 α-hydroxy-3,5-difluorophenylacetic acid . This compound is characterized by the presence of two fluorine atoms attached to the benzene ring at the 3 and 5 positions, along with a hydroxyl group and a carboxylic acid group .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Difluoromandelic acid can be synthesized by reacting 3,5-difluorobenzoic acid with an inorganic acid such as sulfuric acid . The reaction is typically carried out in an inert solvent, and the product is isolated and purified by distillation .
Industrial Production Methods: In industrial settings, the preparation of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: 3,5-Difluoromandelic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products:
Oxidation: Formation of or .
Reduction: Formation of .
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3,5-Difluoromandelic acid is widely used in organic synthesis as an intermediate for the preparation of various fluorinated compounds. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and materials science .
Biology and Medicine: In medicinal chemistry, this compound is used as a precursor for the synthesis of biologically active molecules. Its derivatives have shown potential as enzyme inhibitors and therapeutic agents .
Industry: The compound is used in the production of specialty chemicals, including fungicides and insecticides. Its unique chemical properties make it valuable in the development of new materials with specific functionalities .
Mechanism of Action
The mechanism of action of 3,5-Difluoromandelic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to enzymes and receptors, making it an effective inhibitor in various biochemical pathways. The hydroxyl and carboxylic acid groups facilitate its interaction with active sites of enzymes, leading to inhibition of their activity .
Comparison with Similar Compounds
- 3,4-Difluoromandelic acid
- 3,5-Difluorobenzoic acid
- 3,5-Difluorophenylacetic acid
Comparison: 3,5-Difluoromandelic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, which provide it with distinct reactivity and binding properties. Compared to 3,4-Difluoromandelic acid, the position of the fluorine atoms in this compound results in different electronic and steric effects, influencing its chemical behavior and biological activity .
Properties
IUPAC Name |
2-(3,5-difluorophenyl)-2-hydroxyacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O3/c9-5-1-4(2-6(10)3-5)7(11)8(12)13/h1-3,7,11H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMLPPFFMSRWBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10343273 | |
Record name | 3,5-Difluoromandelic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10343273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132741-31-2 | |
Record name | 3,5-Difluoromandelic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132741-31-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Difluoromandelic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10343273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 132741-31-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the inclusion of fluorine atoms in 3,5-difluoromandelic acid affect its coordination behavior compared to mandelic acid?
A1: The research by [] highlights that incorporating halogen atoms like fluorine in mandelic acid derivatives introduces additional intermolecular interactions, specifically hydrogen and halogen bonding. These extra interactions influence the coordination modes and packing arrangements within the resulting crystal structures. In the study, this compound, alongside other mandelic acid derivatives, was complexed with divalent transition metals and dipyridyl ligands. The study found that coordination polymers incorporating this compound exhibited dense packing stabilized by hydrogen bonding, contrasting with the less densely packed structures observed when using a methoxy-protected mandelic acid derivative []. This suggests that the fluorine atoms in this compound contribute significantly to the overall crystal packing through enhanced hydrogen bonding interactions.
Q2: What is the significance of exploring this compound in the context of chiral coordination polymers?
A2: Mandelic acid and its derivatives are valuable building blocks for chiral coordination polymers (CPs) and metal-organic frameworks (MOFs) []. These materials hold potential in enantioselective applications, such as chiral separation and asymmetric catalysis. The research emphasizes that despite the potential of halogenated mandelic acid derivatives, they remain under-explored in this context []. Therefore, studying this compound provides valuable insights into how halogen substitution can influence the structure and potentially enhance the properties of chiral CPs and MOFs for targeted applications.
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